[(S)-1-Isopropyl-3-diazoacetonyl]carbamic acid benzyl ester
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Overview
Description
[(S)-1-Isopropyl-3-diazoacetonyl]carbamic acid benzyl ester, also known as (S)-IDACB, is a chemical compound that has been widely used in scientific research. It is a diazo compound that has a unique structure and properties, which make it a useful tool in various fields of study.
Mechanism of Action
The mechanism of action of (S)-IDACB is based on its ability to form a covalent bond with the active site of enzymes and proteins. This covalent bond alters the structure and function of the target molecule, leading to changes in cellular signaling pathways and metabolic processes.
Biochemical and Physiological Effects:
(S)-IDACB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including kinases, proteases, and phosphatases. It has also been shown to induce apoptosis in cancer cells and suppress the growth of bacterial and viral pathogens.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (S)-IDACB in lab experiments is its high specificity and potency. It can selectively target specific enzymes and proteins, making it a useful tool in studying complex biological systems. However, one of the limitations of using (S)-IDACB is its potential toxicity and instability. It requires careful handling and storage to ensure its effectiveness and safety in lab experiments.
Future Directions
There are several future directions for the use of (S)-IDACB in scientific research. One direction is the development of new drugs based on its structure and properties. Another direction is the use of (S)-IDACB in the study of protein-protein interactions and cellular signaling pathways. Additionally, (S)-IDACB could be used in the development of new diagnostic tools for the detection of diseases. Overall, (S)-IDACB has the potential to be a valuable tool in scientific research and drug discovery.
Synthesis Methods
The synthesis of (S)-IDACB is a complex process that involves several steps. The first step is the preparation of (S)-isopropyl-3-hydroxybutyrate, which is then converted into (S)-1-isopropyl-3-chloroacetone. The final step involves the reaction of (S)-1-isopropyl-3-chloroacetone with diazomethane, followed by the addition of benzyl alcohol to form (S)-IDACB.
Scientific Research Applications
(S)-IDACB has been used in a wide range of scientific research applications, including drug discovery, chemical biology, and biochemistry. It has been used as a tool to study protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. It has also been used to develop new drugs for the treatment of various diseases, including cancer and infectious diseases.
Properties
IUPAC Name |
benzyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10(2)13(12(18)8-16-15)17-14(19)20-9-11-6-4-3-5-7-11/h3-8,10,13H,9H2,1-2H3,(H,17,19)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIBDMUKFRCROU-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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